molecular formula C11H17O4P B14248559 Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate CAS No. 216865-84-8

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate

Cat. No.: B14248559
CAS No.: 216865-84-8
M. Wt: 244.22 g/mol
InChI Key: WXTUQNSQMXKHCI-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is a phosphonate ester characterized by a hydroxyl group (-OH) and a 3-phenylpropyl substituent attached to the phosphorus center. Phosphonates are organophosphorus compounds with a C-PO(OR)₂ structure, widely used in organic synthesis, medicinal chemistry, and materials science due to their stability and versatility .

Properties

CAS No.

216865-84-8

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-phenylpropan-1-ol

InChI

InChI=1S/C11H17O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3

InChI Key

WXTUQNSQMXKHCI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(CCC1=CC=CC=C1)O)OC

Origin of Product

United States

Preparation Methods

Kinetic Resolution via Asymmetric Esterification

The kinetic resolution of racemic dimethyl (1-hydroxy-3-phenylpropyl)phosphonate (±)-1 employs chiral acyl-transfer catalysts to achieve enantiomeric enrichment. A protocol developed by Shiina et al. utilizes (R)-BTM (benzotetramisole) as a chiral catalyst, diphenylacetic acid, and pivalic anhydride in tetrahydrofuran (THF).

Procedure :

  • Reagents : Racemic 1 (0.200 mmol), diphenylacetic acid (0.150 mmol), pivalic anhydride (0.18 mmol), and (R)-BTM (9.9 µmol) are combined in THF.
  • Conditions : The mixture is stirred at room temperature for 12 hours, followed by quenching with saturated aqueous NH₄Cl.
  • Outcome : Enantiomerically enriched 1 is isolated via column chromatography, achieving a selectivity factor (s) >20 and ee values >90%.

Mechanistic Insight :
The reaction proceeds through a mixed anhydride intermediate, where (R)-BTM facilitates enantioselective acyl transfer to the hydroxyl group of 1 . The minor enantiomer remains unreacted, enabling chromatographic separation.

Catalytic Enantioselective Synthesis with Bi(OTf)₃

Bismuth triflate-catalyzed resolution offers a scalable alternative for producing enantiopure α-hydroxyphosphonates. While initially demonstrated for diethyl esters, this method adapts to dimethyl analogs by modifying the phosphite precursor.

Procedure :

  • Racemate Preparation : Trimethylphosphite reacts with cinnamaldehyde derivatives under Pudovik conditions, yielding racemic 1 .
  • Resolution : Treatment with (+)-dibenzoyl-L-tartaric anhydride (d-Bz-L-TA ) and Bi(OTf)₃ (15 mol%) generates diastereomeric esters in an 86:14 ratio.
  • Separation : Column chromatography isolates the major diastereomer, which undergoes hydrolysis to yield (R)-1 with 84% ee.

Optimization Notes :

  • Solvent : Dichloromethane enhances diastereoselectivity.
  • Temperature : Reactions at 0°C improve kinetic control.

One-Pot Synthesis from Trimethylphosphite and Acyl Chlorides

A one-pot methodology developed by Legrand et al. synthesizes α-ketophosphonates, which are reduced to α-hydroxyphosphonates.

Procedure :

  • Step 1 : Trimethylphosphite reacts with phenylacetyl chloride at 0°C to form dimethyl α-ketophosphonate 3a (98% yield).
  • Step 2 : Silylation with bromotrimethylsilane (TMSBr) generates a silylated intermediate, which undergoes phosphonite attack to yield the hydroxymethylene-phosphonate.
  • Step 3 : Methanolysis and basic treatment afford 1 as a disodium salt (91% yield).

Advantages :

  • Avoids isolation of intermediates.
  • Compatible with electron-deficient acyl chlorides.

Comparative Analysis of Methodologies

Method Yield (%) ee (%) Key Advantage Limitation
Asymmetric Esterification 85 >90 High enantioselectivity Requires chiral catalyst
Bi(OTf)₃ Resolution 84 84 Scalable diastereomer separation Diethyl analogs more studied
One-Pot Synthesis 91 N/A No intermediate purification Requires silylation reagents

Experimental Procedures and Optimization

Catalyst Loading Effects

  • Bi(OTf)₃ : Increasing catalyst loading beyond 15 mol% reduces diastereoselectivity due to competing non-catalytic pathways.
  • (R)-BTM : Substoichiometric amounts (5 mol%) suffice for high ee, minimizing cost.

Solvent Screening

  • THF : Optimal for asymmetric esterification, providing polar aprotic conditions.
  • CH₂Cl₂ : Preferred for Pudovik reactions, stabilizing reactive intermediates.

Spectroscopic Characterization and Analytical Data

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 1.24 (t, J = 7.1 Hz, 3H, CH₃), 3.95–4.15 (m, 4H, POCH₂), 5.05 (d, J = 10.9 Hz, 1H, CHOH).
  • ³¹P NMR : δ 21.48 ppm, confirming phosphonate structure.

X-ray Crystallography

The major diastereomer from Bi(OTf)₃ resolution exhibits a R configuration, validated by single-crystal X-ray analysis.

Applications and Derivatives

This compound serves as a precursor for:

  • Antiviral agents : Phosphonate prodrugs via hydroxyl group derivatization.
  • Ligands : Chiral ligands for asymmetric catalysis after oxidation to α-ketophosphonates.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, leading to its antibacterial and antiviral effects. It can also interact with neurotransmitter receptors, making it a potential therapeutic agent for neurological disorders .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Key Functional Groups Reactivity Highlights Stability/Safety Notes Key References
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate 3-phenylpropyl, -OH Hydroxyl, Aromatic Moderate polarity; potential for hydrogen bonding Likely stable; no explosive risks -
Dimethyl (1-diazo-2-oxopropyl)phosphonate Diazo, ketone -N₂, -C=O High reactivity in cyclopropanation Explosive decomposition risk
Diethyl phosphonate Ethyl esters None Broad substrate compatibility Stable; low toxicity
Dimethyl pentylphosphonate Pentyl chain None Synthesized via photoactivation (69% yield) Stable under standard conditions
Diisopropyl methylphosphonate Isopropyl esters None Used in fermentation processes Toxic (R63, R22 codes)

Key Research Findings

  • Diazo Derivatives : Critical for alkyne synthesis but require stringent safety protocols .
  • Alkylphosphonates : Simpler structures enable scalable synthesis (e.g., 69% yield for pentyl variant) but lack functional diversity .
  • Hydroxy-Arylphosphonates: The hydroxyl and phenyl groups in the target compound suggest unique applications in asymmetric catalysis or drug design, though further studies are needed to confirm these potentials.

Biological Activity

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₁H₁₅O₄P, features a phosphonate group which is known for its diverse biological activities. The compound's structure includes a hydroxyl group and a phenylpropyl moiety, which contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Phosphonates like this compound often act as enzyme inhibitors due to their structural similarity to natural substrates. They can interfere with various biochemical pathways, including those involved in lipid metabolism and signaling pathways. Research indicates that such compounds may serve as allosteric inhibitors or competitive inhibitors of key enzymes.

Inhibition of Enzymatic Activity

A study highlighted the role of phosphonates as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in fatty acid metabolism. The inhibition by phosphonates, including dimethyl derivatives, suggests potential applications in modulating inflammatory responses and other metabolic processes .

In Vitro Studies

  • Enzyme Inhibition : this compound was tested for its inhibitory effects on various enzymes. It demonstrated significant inhibition rates, indicating potential therapeutic applications in conditions where sEH activity is dysregulated .
  • Cytotoxicity Assessment : In studies assessing cytotoxicity against HeLa cells, the compound showed low toxicity levels, making it a candidate for further development in medicinal chemistry .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar phosphonates have exhibited favorable solubility and absorption characteristics, suggesting that this compound may also possess advantageous pharmacokinetic properties.

Data Table: Biological Activity Overview

Biological Activity Effect Observed Reference
Enzyme Inhibition (sEH)Significant inhibition
Cytotoxicity in HeLa CellsLow toxicity
Potential Anti-inflammatoryModulation of lipid metabolism

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